molecular formula C20H16N6O4S B14120126 6-[[5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

6-[[5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

Cat. No.: B14120126
M. Wt: 436.4 g/mol
InChI Key: VWMYLCMHIHTPGQ-UHFFFAOYSA-N
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Description

6-[(5-{[(4-nitrophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that features a combination of triazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(5-{[(4-nitrophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and carbonyl compounds. The pyrimidine ring is then introduced through condensation reactions with urea or thiourea under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction rates. Solvent selection and temperature control are critical factors in scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-[(5-{[(4-nitrophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as thiols for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure selective transformations .

Major Products Formed

Major products from these reactions include amino derivatives from reduction, nitro derivatives from oxidation, and various substituted compounds from nucleophilic substitution .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-[(5-{[(4-nitrophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The triazole and pyrimidine rings facilitate binding to active sites, leading to inhibition or modulation of biological pathways. This compound can disrupt cellular processes by interfering with enzyme activity or receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(5-{[(4-nitrophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its combined triazole and pyrimidine structure, which enhances its ability to interact with a broader range of biological targets. This dual functionality makes it a promising candidate for drug development and other scientific applications .

Properties

Molecular Formula

C20H16N6O4S

Molecular Weight

436.4 g/mol

IUPAC Name

6-[[5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C20H16N6O4S/c27-18-11-14(21-19(28)22-18)10-17-23-24-20(25(17)15-4-2-1-3-5-15)31-12-13-6-8-16(9-7-13)26(29)30/h1-9,11H,10,12H2,(H2,21,22,27,28)

InChI Key

VWMYLCMHIHTPGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC(=O)NC(=O)N4

Origin of Product

United States

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